6-Bromoimidazo[1,2-a]pyridin-2-ol
CAS No.: 1506471-03-9
Cat. No.: VC2956664
Molecular Formula: C7H5BrN2O
Molecular Weight: 213.03 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromoimidazo[1,2-a]pyridin-2-ol - 1506471-03-9](/images/structure/VC2956664.png)
Specification
CAS No. | 1506471-03-9 |
---|---|
Molecular Formula | C7H5BrN2O |
Molecular Weight | 213.03 g/mol |
IUPAC Name | 6-bromoimidazo[1,2-a]pyridin-2-ol |
Standard InChI | InChI=1S/C7H5BrN2O/c8-5-1-2-6-9-7(11)4-10(6)3-5/h1-4,11H |
Standard InChI Key | KAVQXCCNDPCXOW-UHFFFAOYSA-N |
SMILES | C1=CC2=NC(=CN2C=C1Br)O |
Canonical SMILES | C1=CC2=NC(=CN2C=C1Br)O |
Introduction
Structural Characteristics and Chemical Identity
6-Bromoimidazo[1,2-a]pyridin-2-ol belongs to the class of halogenated heterocyclic compounds characterized by a fused bicyclic structure. The compound's key structural identifiers are presented in Table 1.
Table 1: Structural Information of 6-Bromoimidazo[1,2-a]pyridin-2-ol
Parameter | Value |
---|---|
Molecular Formula | C₇H₅BrN₂O |
SMILES | C1=CC2=NC(=CN2C=C1Br)O |
InChI | InChI=1S/C7H5BrN2O/c8-5-1-2-6-9-7(11)4-10(6)3-5/h1-4,11H |
InChIKey | KAVQXCCNDPCXOW-UHFFFAOYSA-N |
Exact Mass | 211.96 g/mol |
The imidazo[1,2-a]pyridine core structure represents an important scaffold in medicinal chemistry, with the bromine at position 6 and hydroxyl group at position 2 creating a unique electronic distribution that influences its chemical reactivity and potential biological activity .
Physical and Chemical Properties
The physical and chemical properties of 6-Bromoimidazo[1,2-a]pyridin-2-ol are crucial for understanding its behavior in various applications. While specific experimental data for this exact compound is limited, its properties can be predicted based on its structure and similar compounds in the imidazo[1,2-a]pyridine family.
Physical Properties
Based on structural analysis and comparison with similar compounds, 6-Bromoimidazo[1,2-a]pyridin-2-ol likely appears as a crystalline solid at room temperature. The presence of the bromine atom increases its molecular weight compared to the unsubstituted scaffold and likely contributes to a higher density, similar to the related compound 6-Bromoimidazo[1,2-a]pyridine which has a density of approximately 1.7±0.1 g/cm³ .
Chemical Behavior
The chemical reactivity of 6-Bromoimidazo[1,2-a]pyridin-2-ol is governed by several key features:
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The bromine at position 6 serves as a potential site for cross-coupling reactions and nucleophilic substitution.
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The hydroxyl group at position 2 provides hydrogen bonding capability and potential for further functionalization.
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The nitrogen atoms in the imidazole ring contribute to the compound's basic character and potential for coordination with metals.
This combination of functional groups makes 6-Bromoimidazo[1,2-a]pyridin-2-ol particularly versatile for chemical transformations and derivatization.
Analytical Characterization
Analytical characterization of 6-Bromoimidazo[1,2-a]pyridin-2-ol can be performed using various spectroscopic and spectrometric techniques. Based on data from structurally similar compounds, the following analytical profiles can be expected.
Spectroscopic Data
Table 2 presents predicted collision cross-section values for various adducts of 6-Bromoimidazo[1,2-a]pyridin-2-ol, which are valuable for mass spectrometric analysis .
Table 2: Predicted Collision Cross Section Values
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 212.96581 | 138.0 |
[M+Na]+ | 234.94775 | 142.6 |
[M+NH4]+ | 229.99235 | 143.0 |
[M+K]+ | 250.92169 | 143.9 |
[M-H]- | 210.95125 | 137.7 |
[M+Na-2H]- | 232.93320 | 141.5 |
[M]+ | 211.95798 | 137.3 |
[M]- | 211.95908 | 137.3 |
These values are particularly useful for identification and characterization of the compound using liquid chromatography-mass spectrometry (LC-MS) techniques.
Nuclear Magnetic Resonance (NMR) Characteristics
Based on the structure of 6-Bromoimidazo[1,2-a]pyridin-2-ol, characteristic signals would be expected in the ¹H NMR spectrum, including:
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Aromatic protons of the pyridine ring (typically 7.0-8.6 ppm)
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The hydroxyl proton (variable chemical shift depending on conditions)
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The proton at position 3 of the imidazole ring
The exact chemical shifts would provide valuable confirmation of the structure and purity of synthesized samples.
Applications and Research Significance
Medicinal Chemistry Applications
Compounds containing the imidazo[1,2-a]pyridine scaffold have demonstrated significant biological activities, making 6-Bromoimidazo[1,2-a]pyridin-2-ol of particular interest in medicinal chemistry research. The presence of both bromine and hydroxyl functionalities could enhance its potential as:
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A building block for the synthesis of more complex bioactive molecules
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A potential pharmacophore with intrinsic biological activity
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An intermediate in the development of targeted therapeutic agents
Related imidazo[1,2-a]pyridine derivatives have shown promise as antimicrobial, antiviral, and anticancer agents . The specific combination of bromine at position 6 and hydroxyl at position 2 in 6-Bromoimidazo[1,2-a]pyridin-2-ol could provide unique biological properties worthy of investigation.
Chemical Research Significance
From a chemical perspective, 6-Bromoimidazo[1,2-a]pyridin-2-ol represents an important model compound for studying:
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The reactivity of halogenated heterocycles
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Structure-activity relationships in functionalized imidazo[1,2-a]pyridines
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Novel synthetic methodologies for introducing specific functional groups on the imidazo[1,2-a]pyridine scaffold
The presence of the bromine atom makes this compound particularly valuable as an intermediate for further functionalization through various cross-coupling reactions, potentially enabling the preparation of diverse derivatives for structure-activity relationship studies.
Parameter | Information |
---|---|
Signal Word | Warning |
GHS Pictogram | Exclamation Mark (GHS07) |
Hazard Statements | H315: Causes skin irritation |
H319: Causes serious eye irritation | |
H335: May cause respiratory irritation | |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
These safety considerations are predicted based on similar compounds in the imidazo[1,2-a]pyridine family and should be regarded as preliminary until specific safety data for 6-Bromoimidazo[1,2-a]pyridin-2-ol becomes available. Proper personal protective equipment (PPE) should be used when handling this compound, and all laboratory safety protocols should be strictly followed.
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